molecular formula C13H10F3NO B1472648 4-(Trifluoromethoxy)biphenyl-2-amine CAS No. 1628909-04-5

4-(Trifluoromethoxy)biphenyl-2-amine

Cat. No. B1472648
CAS RN: 1628909-04-5
M. Wt: 253.22 g/mol
InChI Key: MSNXUQAOURRLOK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)biphenyl-2-amine, also known as TFB, is an organic compound that belongs to the class of biphenylamine compounds. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)biphenyl-2-amine consists of a biphenyl core with a trifluoromethoxy group (-OCF3) attached to one of the phenyl rings and an amine group (-NH2) attached to the other phenyl ring .

Scientific Research Applications

Catalyst in Dehydrative Amidation

4-(Trifluoromethoxy)biphenyl-2-amine plays a role in catalysis, particularly in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be highly effective for dehydrative amidation between carboxylic acids and amines, with ortho-substituents playing a crucial role in the acceleration of the amidation process. This is significant for applications like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Palladium-Catalyzed Amination

It has been used in palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Ligands derived from compounds including o-biphenyl structures have shown high efficiency in catalyzing these reactions, which are vital in various chemical syntheses (Wolfe et al., 2000).

Synthesis and Characterization of Polyimides

In the field of polymer science, this compound contributes to the synthesis and characterization of hyperbranched polyimides. For example, hyperbranched polyimides involving tris(4-aminophenyl)amine and dianhydride monomers have been developed, which are relevant for applications like gas separation (Fang, Kita, & Okamoto, 2000).

Applications in Organic Light-Emitting Diodes

The compound has been explored in the development of bipolar molecules for organic light-emitting diodes (OLEDs). Such research focuses on enhancing thermal stability and improving performance in OLEDs through the synthesis of molecules with specific structural features (Ge et al., 2008).

Applications in Electroluminescence and Photovoltaics

Further, its derivatives have been studied for their potential in electroluminescence and photovoltaic applications. Research in this area includes exploring the properties of star-shaped polymers for RGB emission, which could lead to advancements in display technology and solar cells (Liu et al., 2016).

Safety and Hazards

4-(Trifluoromethoxy)biphenyl-2-amine is considered hazardous. It is toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-phenyl-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNXUQAOURRLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)biphenyl-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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